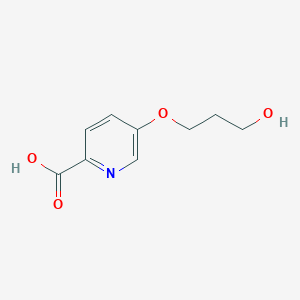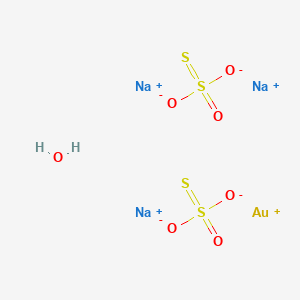
Tirfipiravir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tirfipiravir is a nucleoside compound and antiviral agent designed to combat viral infections, particularly those caused by influenza viruses and the novel coronavirus. Its molecular formula is C14H17N3O8, and it has a molecular weight of 355.3 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tirfipiravir can be synthesized through a series of chemical reactions involving the formation of nucleoside analogs. The synthesis typically involves the following steps:
Formation of the Base: The base component of this compound is synthesized through a reaction involving the appropriate starting materials.
Attachment of the Sugar Moiety: The base is then attached to a sugar moiety, usually ribose or deoxyribose, through glycosidic bond formation.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical structure of this compound.
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Tirfipiravir undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within this compound.
Substitution: Substitution reactions are employed to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can be further studied for their biological activity.
Aplicaciones Científicas De Investigación
Tirfipiravir has several scientific research applications, including:
Chemistry: Used as a nucleoside analog in chemical synthesis and structural studies.
Biology: Investigated for its antiviral properties against influenza and coronavirus.
Medicine: Potential therapeutic agent for treating viral infections.
Industry: Utilized in the development of antiviral drugs and research tools.
Mecanismo De Acción
Tirfipiravir exerts its antiviral effects by interfering with the viral replication process. It targets viral RNA-dependent RNA polymerase, inhibiting the synthesis of viral RNA. This disruption prevents the virus from replicating and spreading within the host organism.
Molecular Targets and Pathways Involved:
Viral RNA-dependent RNA Polymerase: The primary molecular target of this compound.
RNA Synthesis Pathway: The pathway involved in viral RNA synthesis is disrupted by this compound.
Comparación Con Compuestos Similares
Ribavirin: Another nucleoside analog with antiviral properties.
Remdesivir: A nucleotide analog used in the treatment of COVID-19.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Número CAS |
2759996-93-3 |
|---|---|
Fórmula molecular |
C14H17N3O8 |
Peso molecular |
355.30 g/mol |
Nombre IUPAC |
[(3aR,4R,6R,6aR)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C14H17N3O8/c1-6(2)12(18)22-5-7-9-10(25-14(20)24-9)11(23-7)17-4-3-8(16-21)15-13(17)19/h3-4,6-7,9-11,21H,5H2,1-2H3,(H,15,16,19)/t7-,9-,10-,11-/m1/s1 |
Clave InChI |
KDWNZFQMGWEBAL-QCNRFFRDSA-N |
SMILES isomérico |
CC(C)C(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=CC(=NC3=O)NO)OC(=O)O2 |
SMILES canónico |
CC(C)C(=O)OCC1C2C(C(O1)N3C=CC(=NC3=O)NO)OC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalate](/img/structure/B15361957.png)


![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15361972.png)
![(2S)-4-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B15361975.png)
![3,4,5-Trihydroxy-6-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15361977.png)


![methyl (2Z)-2-[amino(phenylformamido)methylidene]-4-chloro-3-oxobutanoate](/img/structure/B15362007.png)

